molecular formula C21H23FN6O3 B2688716 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019102-42-1

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2688716
CAS No.: 1019102-42-1
M. Wt: 426.452
InChI Key: UAVCHTQCDORVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
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Scientific Research Applications

Bitter Modifying Flavour Compounds

A toxicological evaluation was conducted on two novel bitter modifying flavour compounds related to the specified chemical structure. These compounds, identified in food and beverage applications, showed rapid conversion to O-sulfate and O-glucuronide conjugates in rat pharmacokinetic studies. They demonstrated non-mutagenicity in vitro and lacked maternal toxicity and adverse effects on fetal morphology at high doses, indicating safety for use in food and beverage applications (Karanewsky et al., 2016).

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are chemically similar to the specified compound, have been designed as tricyclic xanthine derivatives. These compounds were evaluated for their potential as multitarget drugs for neurodegenerative diseases, specifically as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. Such compounds could offer symptomatic as well as disease-modifying treatment advantages over single-target therapeutics in neurodegenerative conditions (Brunschweiger et al., 2014).

Anticancer Agents

Derivatives of pyrano[2,3-f]chromene-4,8-dione were synthesized and evaluated as potential anticancer agents. These compounds showed promising anticancer activities against various human cancer cell lines, suggesting the potential utility of this chemical scaffold in developing new anticancer drugs. The study highlighted the importance of structural modifications for enhancing biological activity and provided a basis for further optimization of these compounds as anticancer agents (Li Hongshuang et al., 2017).

Analgesic and Anti-inflammatory Agents

A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties exhibited significant analgesic and anti-inflammatory effects in vivo. These compounds, especially benzylamide and 4-phenylpiperazinamide derivatives, demonstrated activities higher than the reference drug acetylic acid in both writhing and formalin tests. Their action mechanism may involve inhibition of phosphodiesterase activity, presenting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-1-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(27(20)12-15-5-7-16(22)8-6-15)19(29)26(9-10-31-4)21(30)25(18)3/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVCHTQCDORVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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